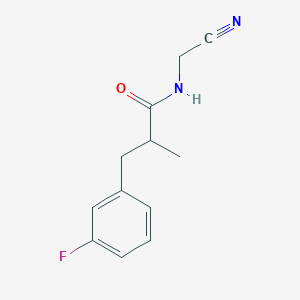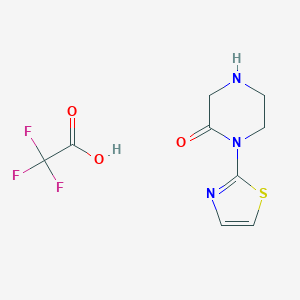![molecular formula C13H26N2O2 B2697370 tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate CAS No. 1934550-27-2](/img/structure/B2697370.png)
tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate” is a chemical compound . It is also known as tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate . The CAS Number of this compound is 1934550-27-2 .
Synthesis Analysis
The synthesis of carbamates like “this compound” can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “this compound” includes a carbamate group (N-CO-O) and a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Carbamates like “this compound” can participate in various chemical reactions. For instance, they can undergo C-N cross-coupling reactions .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Use
Tert-butyl carbamate derivatives are frequently synthesized as intermediates for the production of biologically active compounds. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing omisertinib (AZD9291), a medication used in cancer treatment. This compound was synthesized through a series of steps, highlighting the utility of tert-butyl carbamate derivatives in synthesizing complex molecules (Zhao et al., 2017).
Pesticide Analogues
Research into spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid involves tert-butyl carbamate derivatives. These studies demonstrate the synthesis of analogues to assess potential efficacy and safety of new pesticide compounds, illustrating the chemical's role in developing agricultural chemicals (Brackmann et al., 2005).
Stereoselective Synthesis
Tert-butyl carbamate derivatives are used in the stereoselective synthesis of key intermediates for pharmaceuticals. An efficient route was developed for the preparation of stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, demonstrating the compound's utility in precise chemical synthesis tasks (Wang et al., 2017).
Organic Synthesis Methodology
Tert-butyl carbamate derivatives play a role in organic synthesis methodologies, such as the protection of hydroxyl groups or as intermediates in complex synthesis pathways. This versatility highlights the chemical's importance in facilitating various synthetic strategies in organic chemistry (Corey & Venkateswarlu, 1972).
Genotoxicity Studies
Research into the genotoxic effects of various compounds, including tert-butyl ether derivatives, provides insight into potential health risks associated with exposure. These studies are crucial for understanding the environmental and health impacts of chemical compounds (Chen et al., 2008).
Propiedades
IUPAC Name |
tert-butyl N-[(5,6-dimethylpiperidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9-6-7-11(15-10(9)2)8-14-12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWSHTPBPKDBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1C)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Iodomethyl)-2,5-dioxaspiro[3.4]octane](/img/structure/B2697287.png)
![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)
![N-[(1-ethylcyclopropyl)methyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2697290.png)
![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)
![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/no-structure.png)



![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)



